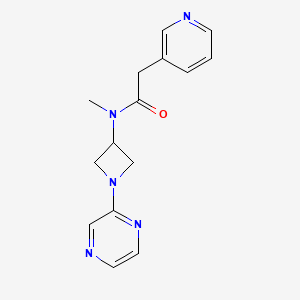
2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” is a derivative of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry .
Synthesis Analysis
The synthesis of derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid involves condensation reactions . The experimental lipophilicity of these derivatives was determined using reversed-phase thin-layer chromatography .
Molecular Structure Analysis
The molecular structure of “2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” can be analyzed using its 1H NMR spectrum . The spectrum shows various signals corresponding to different groups in the molecule .
Chemical Reactions Analysis
The chemical reactions involving “2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” and its derivatives can be studied using hydrazonoyl halides . These halides are widely used as reagents for the synthesis of heterocyclic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” can be analyzed using various techniques. For instance, its lipophilicity was determined using reversed-phase thin-layer chromatography .
Applications De Recherche Scientifique
Antimicrobial Activity
Bacterial infections remain a significant public health concern, especially with the emergence of antibiotic-resistant strains. Researchers have synthesized novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and evaluated their in vitro antimicrobial activity . Among these compounds, Compound 15 , featuring a 5-nitro-2-furoyl moiety, exhibited the highest bioactivity against Gram-positive bacteria. Its minimum inhibitory concentration (MIC) ranged from 1.95 to 15.62 µg/mL, and the minimum bactericidal concentration (MBC)/MIC ratio was 1–4 µg/mL.
Key Intermediates in Pharmaceutical Synthesis
These derivatives can serve as crucial intermediates in the synthesis of pharmaceutical compounds. For instance, they play a role in the production of fezolinetant and deuterated fezolinetant , which have potential therapeutic applications .
Lipophilicity Studies
Understanding the lipophilicity of compounds is essential for drug design and pharmacokinetics. Researchers have investigated the lipophilicity of these derivatives, providing valuable insights for optimizing their pharmacological properties .
Spectroscopic Characterization
Researchers have employed techniques such as 1H NMR spectroscopy to characterize the novel derivatives. Signals corresponding to NH and =CH groups confirm successful condensation reactions .
Orientations Futures
The future directions for the study of “2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” could involve further exploration of its biological activities. For instance, thiadiazole derivatives have shown a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . Therefore, “2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” and its derivatives could be potential candidates for the development of new therapeutic agents.
Propriétés
IUPAC Name |
2-[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-10-13(23-19-18-10)15(21)20-7-4-12(5-8-20)22-14-11(9-16)3-2-6-17-14/h2-3,6,12H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRFNAIJPJQDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2442471.png)
![2-(4-chlorophenoxy)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2442472.png)
![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one](/img/structure/B2442473.png)






![5-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2442483.png)



![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2442493.png)